

Application Notes and Protocols: LDN193189 in Combination with Other Small Molecules

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Compound of Interest

Compound Name: LDN193189 Tetrahydrochloride

Cat. No.: B2546857 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It is a derivative of Dorsomorphin and functions by inhibiting the kinase activity of BMP type I receptors ALK1, ALK2, ALK3, and ALK6, which in turn affects the downstream phosphorylation of Smad1/5/8.[1][2][4] Due to its critical role in regulating cell fate decisions, LDN193189 is widely used in stem cell biology, particularly for directed differentiation protocols.[3][5] Its efficacy is often enhanced when used in combination with other small molecules that target complementary signaling pathways. This document provides detailed application notes and protocols for using LDN193189 in combination with other key small molecules to direct the differentiation of pluripotent stem cells (PSCs) into various lineages.

Data Presentation Quantitative Data Summary

The following tables summarize the key quantitative data for LDN193189 and its common small molecule partners.

Table 1: Inhibitory Concentrations (IC50) of LDN193189



Target Receptor	IC50 Value (nM)	Pathway	Reference
ALK1	0.8	ВМР	[1][2][3]
ALK2	0.8	ВМР	[1][2][3]
ALK3	5.3	ВМР	[1][2][3]
ALK6	16.7	ВМР	[1][2][3]
ALK2 (transcriptional activity)	5	ВМР	[6][7]
ALK3 (transcriptional activity)	30	ВМР	[6][7]
ALK4	101	GDF8/Myostatin	[8]
ActRIIA	210	GDF8/Myostatin	[8]

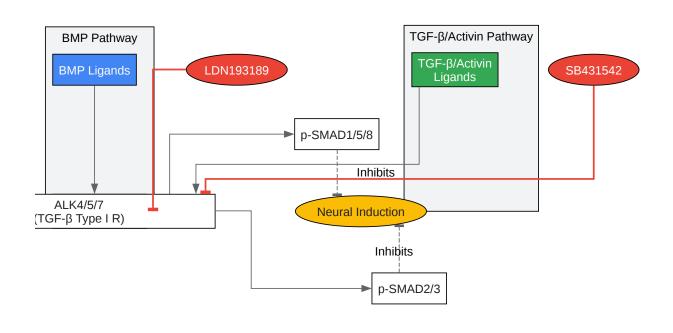
Table 2: Common Small Molecule Combinations with LDN193189 and Their Applications

Combination	Target Pathways	Primary Application	Cell Type
LDN193189 +	BMP & TGF-	Neural Induction /	Human Pluripotent Stem Cells (hPSCs)
SB431542	β/Activin/Nodal	Neuronal Conversion	
LDN193189 +	BMP & Wnt/β-catenin	Myogenic Progenitor	Induced Pluripotent
CHIR99021		Induction	Stem Cells (iPSCs)
LDN193189 + CHIR99021 + IWR-1	BMP, Wnt/β-catenin (Activation then Inhibition)	Cardiac Differentiation	Human Pluripotent Stem Cells (hPSCs)
LDN193189 + A-83-01	BMP & TGF- β/Activin/Nodal	Anterior Foregut Endoderm (AFE) Induction	Human Pluripotent Stem Cells (hPSCs)
LDN193189 + Multi-	BMP, Wnt, SHH,	Pancreatic β-cell Differentiation	Human Pluripotent
Component Cocktail	Notch, etc.		Stem Cells (hPSCs)



Signaling Pathways and Experimental Workflows Dual SMAD Inhibition for Neural Induction

The combination of LDN193189 and a TGF- β inhibitor like SB431542 provides a robust method for neural induction known as "dual SMAD inhibition".[9] LDN193189 blocks the BMP pathway (Smad1/5/8), while SB431542 blocks the TGF- β /Activin pathway (Smad2/3). This synergistic inhibition is often sufficient to rapidly convert hPSCs into neural cells.[9]





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- To cite this document: BenchChem. [Application Notes and Protocols: LDN193189 in Combination with Other Small Molecules]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2546857#ldn193189-in-combination-with-other-small-molecules]

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